tert-butyl (3R,4R)-3-amino-4-methylpiperidine-1-carboxylate
CAS No.: 1207853-61-9
Cat. No.: VC2683162
Molecular Formula: C11H22N2O2
Molecular Weight: 214.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1207853-61-9 |
---|---|
Molecular Formula | C11H22N2O2 |
Molecular Weight | 214.3 g/mol |
IUPAC Name | tert-butyl (3R,4R)-3-amino-4-methylpiperidine-1-carboxylate |
Standard InChI | InChI=1S/C11H22N2O2/c1-8-5-6-13(7-9(8)12)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3/t8-,9+/m1/s1 |
Standard InChI Key | OWWPBKGSGNQMPL-BDAKNGLRSA-N |
Isomeric SMILES | C[C@@H]1CCN(C[C@@H]1N)C(=O)OC(C)(C)C |
SMILES | CC1CCN(CC1N)C(=O)OC(C)(C)C |
Canonical SMILES | CC1CCN(CC1N)C(=O)OC(C)(C)C |
Introduction
Chemical Structure and Properties
tert-butyl (3R,4R)-3-amino-4-methylpiperidine-1-carboxylate features a six-membered piperidine ring core with three key functional groups: a tert-butyloxycarbonyl (Boc) protecting group at the N1 position, a primary amino group at position 3, and a methyl group at position 4. The stereochemistry is specifically defined as (3R,4R), indicating the spatial arrangement of the substituents on the piperidine ring.
Based on structural analysis and data from related compounds, the following properties can be established:
Property | Value |
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IUPAC Name | tert-butyl (3R,4R)-3-amino-4-methylpiperidine-1-carboxylate |
Molecular Formula | C11H22N2O2 |
Molecular Weight | Approximately 214-215 g/mol |
Stereochemistry | (3R,4R) configuration |
Physical State | Likely a colorless to pale yellow liquid or solid |
Structural Features | Piperidine ring, Boc group, primary amine, methyl group |
CAS Number | Not definitively identified in search results |
The compound's stereochemistry is particularly significant, as the (3R,4R) configuration creates a specific spatial arrangement that influences its reactivity, binding properties, and potential biological activity.
Synthetic Approaches
Asymmetric Synthesis Methods
The synthesis of tert-butyl (3R,4R)-3-amino-4-methylpiperidine-1-carboxylate likely involves stereoselective methods to ensure the correct (3R,4R) configuration. Patent CN103896826A describes related asymmetric synthesis approaches that may be applicable :
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Starting with a protected piperidine derivative such as 1-tertbutyloxycarbonyl-4-methyl piperidine-3-ketone
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Employing chiral amines (such as R-(+)-Alpha-Methyl benzylamine) for stereoselective transformations
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Utilizing reductive amination conditions followed by additional modifications
For example, the patent describes a method where 1-tertbutyloxycarbonyl-4-methyl piperidine-3-ketone is reacted with R-(+)-Alpha-Methyl benzylamine in benzene under reflux conditions (80°C), followed by hydrogenation using Raney nickel catalyst to produce related derivatives with high stereoselectivity (de value: 96.3%) .
Reaction Conditions and Parameters
Based on the synthesis of structurally similar compounds, the following reaction conditions are likely important for producing tert-butyl (3R,4R)-3-amino-4-methylpiperidine-1-carboxylate:
Parameter | Typical Conditions |
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Solvents | Benzene, ethanol, methanol, ethylene dichloride |
Catalysts | Raney nickel for hydrogenation steps |
Reducing Agents | Sodium borohydride |
Temperature | Room temperature to 80°C depending on the step |
Pressure | Atmospheric to 5 kg (for hydrogenation) |
Purification | Column chromatography |
The patent information suggests that achieving high stereoselectivity requires careful control of reaction conditions and the use of appropriate chiral auxiliaries or catalysts .
Analytical Characterization
Spectroscopic Data
While direct spectroscopic data for tert-butyl (3R,4R)-3-amino-4-methylpiperidine-1-carboxylate is limited in the search results, relevant data from closely related compounds provides insight into its expected spectroscopic profile.
Mass Spectrometry
Mass spectrometry would be expected to show a molecular ion peak (M+1) at approximately m/z 215 in positive ESI mode, corresponding to the compound's molecular weight plus a proton. This is consistent with the mass spectrum data reported for the related compound in the patent (MS (ESI) m/z=215 (M++1)) .
Chromatographic Analysis
High-performance liquid chromatography (HPLC) with chiral stationary phases would be critical for confirming the stereochemical purity of tert-butyl (3R,4R)-3-amino-4-methylpiperidine-1-carboxylate. This technique can distinguish between different stereoisomers and ensure the desired (3R,4R) configuration has been achieved with high enantiomeric excess.
Comparative Analysis with Related Compounds
Several structurally related compounds provide context for understanding tert-butyl (3R,4R)-3-amino-4-methylpiperidine-1-carboxylate:
The subtle structural differences between these compounds result in distinct physicochemical properties and reactivity patterns, highlighting the importance of precise structural control in this class of compounds.
Synthesis Intermediates and Derivatives
The formation of tert-butyl (3R,4R)-3-amino-4-methylpiperidine-1-carboxylate may involve various intermediates. Patent CN103896826A describes several relevant intermediates in the synthesis of related compounds :
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(R)-3-((R)-1-phenylethyl)amino piperidine-4-methyl isophthalic acid-carboxylic acid tert-butyl ester (4-2)
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(3R,4R)-3-amino-4-methyl piperidine-1-carboxylic acid tert-butyl ester (5-1)
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(3R,4R)-3-methylamino-4-methyl piperidine-1-carboxylic acid tert-butyl ester (6-1)
These intermediates illustrate potential synthetic pathways that might be applicable to our target compound, particularly the use of chiral auxiliaries to control stereochemistry during key transformation steps.
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